N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride
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Description
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.1121258 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as F2635-0017 or JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . It exhibits preclinical activity in KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples in vitro and in vivo .
Biochemical Pathways
The disruption of the Menin-KMT2A interaction by JNJ-75276617 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This results in the differentiation and subsequent death of these cells .
Pharmacokinetics
It is known that jnj-75276617 is orally bioavailable .
Result of Action
The inhibition of the Menin-KMT2A interaction by JNJ-75276617 has shown encouraging antileukemic activity in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations . It induces differentiation followed by cell death in these cells .
Action Environment
It is known that the compound is being explored clinically as a treatment for kmt2a- and npm1-altered leukemias , which represent an area of high unmet medical need.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-21(2)11-12-22(18(23)14-7-6-8-15(13-14)24-3)19-20-16-9-4-5-10-17(16)25-19;/h4-10,13H,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAYJXLNCOVUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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